![molecular formula CH3O2PS B15173032 [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane CAS No. 921192-98-5](/img/structure/B15173032.png)
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane typically involves the reaction of phosphorus trichloride with sulfur dioxide in the presence of a suitable base. The reaction proceeds as follows:
PCl3+SO2+Base→[(Dioxo-lambda 6 -sulfanylidene)methyl]phosphane+By-products
The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced separation techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphorus atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce phosphine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds.
Sulfonamides: Compounds with sulfur-nitrogen bonds.
Phosphorothioates: Compounds with phosphorus-sulfur bonds.
Uniqueness
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
921192-98-5 |
|---|---|
Molekularformel |
CH3O2PS |
Molekulargewicht |
110.07 g/mol |
IUPAC-Name |
sulfonylmethylphosphane |
InChI |
InChI=1S/CH3O2PS/c2-5(3)1-4/h1H,4H2 |
InChI-Schlüssel |
YVDGWLGZBGMSTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S(=O)=O)P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
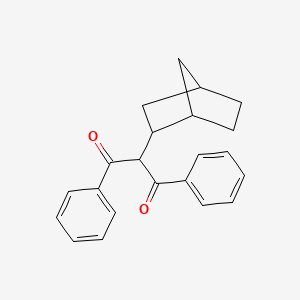
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)

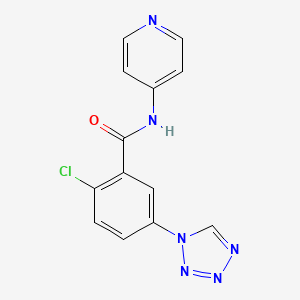
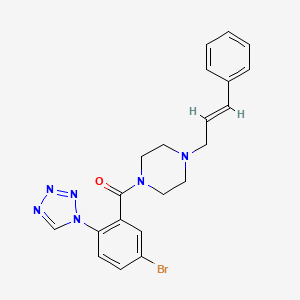
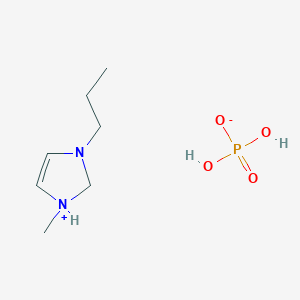
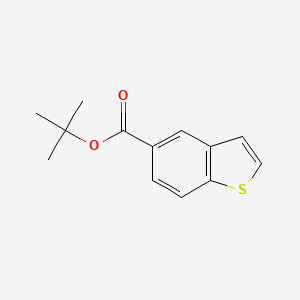
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
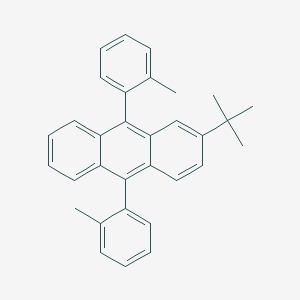
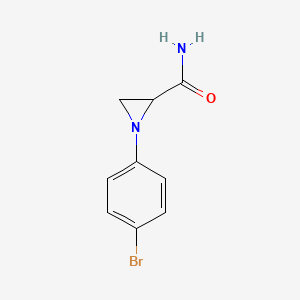
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
